molecular formula C6H8N4O3 B12887749 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide CAS No. 61716-99-2

1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide

Cat. No.: B12887749
CAS No.: 61716-99-2
M. Wt: 184.15 g/mol
InChI Key: CZZYWDBAQFBHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide typically involves the condensation of ethyl hydrazine with 3-nitro-4-carboxylic acid derivatives. The reaction is carried out under controlled conditions, often using catalysts to enhance the yield and selectivity. For instance, the use of transition-metal catalysts and photoredox reactions has been documented .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by their condensation and subsequent purification. The use of eco-friendly catalysts and solvents is emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that interact with enzymes and proteins. These interactions can inhibit enzyme activity or disrupt cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide stands out due to its unique combination of an ethyl group and a nitro group on the pyrazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

61716-99-2

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

1-ethyl-3-nitropyrazole-4-carboxamide

InChI

InChI=1S/C6H8N4O3/c1-2-9-3-4(5(7)11)6(8-9)10(12)13/h3H,2H2,1H3,(H2,7,11)

InChI Key

CZZYWDBAQFBHKQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.